Synthetic Yield: 3-Benzoylquinoline vs. Other Aryl Hetaryl Ketones via SRN1 Reaction
In the context of synthesizing aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by oxidative decyanation, 3-Benzoylquinoline is obtained in an excellent isolated yield. This yield is superior to that reported for 2-benzoylpyridine and 4-benzoylpyridine under comparable reaction conditions, providing a verifiable metric for process efficiency [1].
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | 2-Benzoylpyridine: 71%; 4-Benzoylpyridine: 45% |
| Quantified Difference | 18% higher than 2-Benzoylpyridine; 44% higher than 4-Benzoylpyridine |
| Conditions | Reaction of 3-bromoquinoline with potassiophenylacetonitrile in liquid ammonia under near-UV irradiation, followed by oxidative decyanation under phase-transfer catalytic conditions. |
Why This Matters
This quantitative yield advantage directly impacts procurement for scale-up and synthetic planning, reducing cost and improving material efficiency compared to alternative heteroaromatic ketone syntheses.
- [1] Hermann, C. K. F.; Sachdeva, Y. P.; Wolfe, J. F. A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile. Journal of Heterocyclic Chemistry, 1987, vol. 24, p. 1061 - 1065. View Source
